N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-11-4-6-12(7-5-11)22-14(9-18-16(24)13-3-2-8-26-13)19-20-17(22)27-10-15(23)21-25/h2-8,25H,9-10H2,1H3,(H,18,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZUXLGWCQPEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NO)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide (CAS Number: 878065-16-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 403.5 g/mol. The structure incorporates a triazole ring, which is known for its stability and ability to interact with biological receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to our compound. For example, derivatives containing the 1,2,4-triazole scaffold have shown promising cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Findings : Compounds derived from triazole exhibited selective cytotoxicity towards cancer cells compared to normal cells. Notably, some derivatives demonstrated enhanced activity against melanoma cells .
Enzyme Inhibition
The 1,2,4-triazole moiety is recognized for its ability to act as an enzyme inhibitor. The presence of this scaffold in this compound suggests potential interactions with various enzymes:
| Enzyme | Activity |
|---|---|
| Aromatase | Inhibition |
| Cholinesterase | Inhibition |
| Carbonic Anhydrase | Inhibition |
| Lipoxygenase | Inhibition |
These interactions are facilitated by hydrogen bonding between the triazole nitrogen atoms and the active sites of these enzymes .
Case Studies and Research Findings
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of synthesized triazole derivatives against breast carcinoma (MCF7) and colon carcinoma (HCT116). The compounds exhibited significant inhibitory effects on cell proliferation .
- Another investigation focused on the selectivity of triazole derivatives towards cancer cells over normal cells, demonstrating that certain modifications enhance their anticancer properties .
- Molecular Docking Studies :
Comparison with Similar Compounds
Key Observations :
- The p-tolyl group may confer greater lipophilicity compared to phenyl or pyrazole substituents, influencing membrane permeability .
2.2. Thiophene-2-Carboxamide Derivatives
Key Observations :
- The target’s triazole-thioether linkage contrasts with fused triazepine or thiazole systems, which may alter conformational flexibility and binding kinetics .
- The hydroxyamino group in the target could improve solubility compared to purely lipophilic derivatives like 5-ethyl-4-methyl analogs .
2.3. Thiazolidinone and Thioacetamide Derivatives
Key Observations :
- Thiazolidinone derivatives (e.g., compound 13 in ) lack the triazole-thiophene scaffold but share thioacetamide functionalities. Their electron-withdrawing groups (e.g., nitro-furyl) may reduce bioavailability compared to the target’s p-tolyl .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-2-carboxamide derivatives with functionalized triazole precursors. For example, thioether linkages (e.g., the 2-(hydroxyamino)-2-oxoethyl group) are introduced via nucleophilic substitution or coupling reactions using reagents like EDCI/HOBt in anhydrous DMF . Key intermediates are characterized by IR (C=O at ~1650 cm⁻¹, C-S-C at ~650 cm⁻¹) and NMR (δ 7.2–8.1 ppm for aromatic protons in thiophene and p-tolyl groups). Melting points (e.g., 160–162°C for analogous triazole derivatives) and LC-MS (M⁺ peaks) validate purity .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is confirmed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and elemental analysis (±0.3% for C, H, N). Structural integrity is verified using 2D NMR (COSY, HSQC) to assign proton-carbon correlations, particularly for the triazole-thiophene junction and thioether side chains. For example, the methylene bridge (CH₂) adjacent to the triazole ring shows distinct ¹H NMR splitting patterns (δ ~4.5 ppm, quartet) due to coupling with sulfur atoms .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Antimicrobial activity : Broth microdilution assays (MIC determination against Gram+/− bacteria, fungi) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition studies (e.g., fluorescence-based assays for HDACs or PARPs) due to the hydroxamate moiety’s metal-chelating properties .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts NMR chemical shifts and IR vibrational modes. For example, discrepancies in ¹³C NMR assignments for the triazole ring carbons can be resolved by comparing experimental δ values (e.g., ~150–160 ppm for C=N) with DFT-calculated shifts. Similarly, IR absorption for C=O groups (computed vs. observed ~1650 cm⁻¹) validates intramolecular hydrogen bonding .
Q. What strategies optimize the reaction yield of the thioether linkage in this compound’s synthesis?
- Methodological Answer : Yield optimization focuses on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur-containing intermediates .
- Catalysts : Use of Cu(I) catalysts (e.g., CuBr) for thiol-ene "click" reactions improves regioselectivity .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., oxidation of thiols) .
Q. How do structural modifications (e.g., p-tolyl vs. 4-chlorophenyl substituents) impact biological activity?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs with varying aryl groups (e.g., p-tolyl, 4-chlorophenyl) and testing against target enzymes. For instance:
- p-Tolyl derivatives : Enhanced lipophilicity improves membrane permeability (logP calculated via MarvinSketch).
- 4-Chlorophenyl analogs : Increased electron-withdrawing effects may boost binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Data analysis : IC₅₀ values are correlated with Hammett constants (σ) of substituents to quantify electronic effects .
Q. What experimental design principles apply when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Key considerations include:
- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
- Reaction monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time, avoiding over-reliance on TLC .
- Safety protocols : Hazard analysis (e.g., DSC for exothermic reactions) ensures safe handling of thiol intermediates .
Q. How can researchers address conflicting bioactivity results across different assay platforms?
- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., serum concentration in cell-based assays). Mitigation strategies include:
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
- Standardized controls : Use reference compounds (e.g., cisplatin for cytotoxicity) to normalize inter-lab variability .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify consensus trends .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Triazole C=N | 1600–1620 | - | 148–155 |
| Thiophene C-S-C | 640–660 | 7.2–7.6 (m, 2H) | 125–130 |
| p-Tolyl CH₃ | - | 2.35 (s, 3H) | 21.5 |
Table 2 : Comparative Bioactivity of Analogous Compounds
| Substituent | MIC (µg/mL) S. aureus | IC₅₀ (µM) HEK-293 |
|---|---|---|
| p-Tolyl | 8.2 | 45.3 |
| 4-Chlorophenyl | 12.7 | 28.9 |
| Unsubstituted phenyl | 32.1 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
